

Desmedipham: A Technical Guide to Solubility in Water and Organic Solvents

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Compound of Interest

Compound Name: Desmedipham

Cat. No.: B1670296

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Aimed at researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the solubility of **desmedipham**. A thorough understanding of this property is critical for formulation, environmental impact assessment, and toxicological analysis.

Understanding Desmedipham Solubility

Desmedipham is a selective post-emergence herbicide used to control broadleaf weeds. Its effectiveness and environmental fate are significantly influenced by its solubility in various media. Solubility, the maximum concentration of a substance that can dissolve in a solvent at a specific temperature, is a crucial physicochemical parameter. For **desmedipham**, key factors influencing its solubility include the polarity of the solvent, the ambient temperature, and the pH of the medium, as it is prone to hydrolysis in neutral and alkaline conditions.

Quantitative Solubility Data

The solubility of **desmedipham** has been determined in water and a range of organic solvents. The data, collated from various sources, is presented below to facilitate comparison and aid in solvent selection for formulation and analytical purposes.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
|-----------------|------------------|------------------|-----------|
| Water | 20 | 0.007 | [1] |
| Acetone | 20 | 285 | [1] |
| Dichloromethane | 20 | 19.9 | [1][2] |
| Ethyl Acetate | 20 | 181 | [1] |
| Hexane | 20 | 0.02 | |
| Methanol | 20 | 187 | |
| Toluene | 20 | 1.19 | |

Note: Some sources indicate slight solubility in chloroform and isophorone, with one source quantifying isophorone solubility at 400 g/L and benzene at 1.6 g/L.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **desmedipham**, based on the widely recognized shake-flask method outlined in OECD Guideline 105. This method is appropriate for substances with a solubility greater than 10 mg/L.

Materials and Equipment

- High-purity **desmedipham** standard
- Analytical grade solvents
- Glass flasks with stoppers
- Constant temperature shaker bath
- Centrifuge
- Syringes and solvent-compatible membrane filters (e.g., 0.45 µm)
- Calibrated analytical balance

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric glassware

Preliminary Assessment

A preliminary test is recommended to estimate the approximate solubility. This involves adding small, known amounts of **desmedipham** to a fixed volume of the solvent at the test temperature until saturation is observed. This helps in determining the appropriate amount of substance to use in the definitive test.

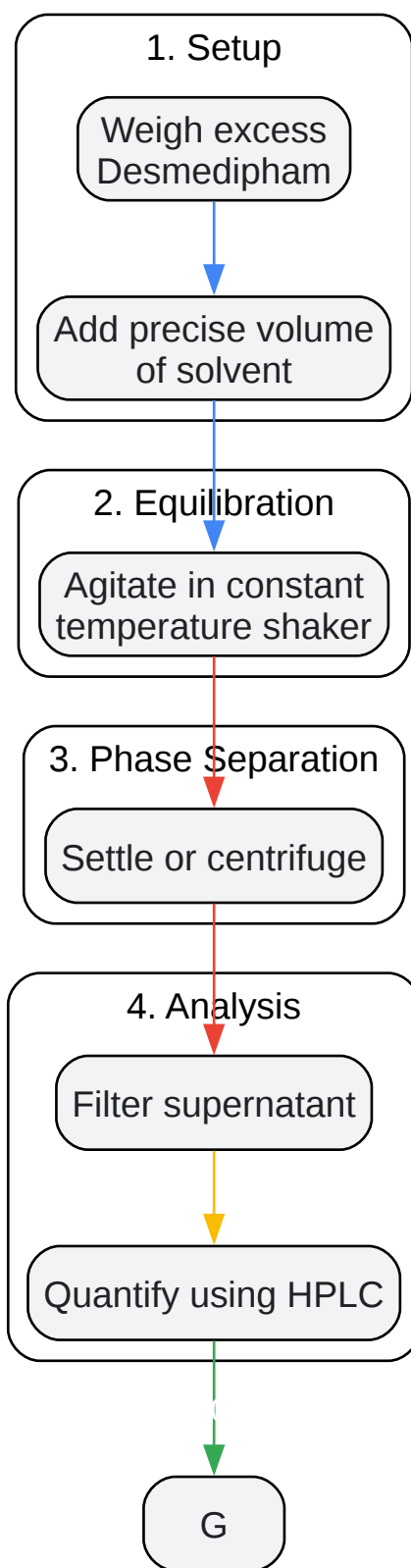
Definitive Test: Shake-Flask Method

- Preparation: Add an excess amount of **desmedipham** (as estimated from the preliminary test) to each of three flasks. Record the exact weight. Add a precise volume of the solvent to each flask.
- Equilibration: Place the stoppered flasks in a shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C). Agitate the flasks for a sufficient duration to reach equilibrium. It is recommended to measure the concentration at 24, 48, and 72 hours to ensure that the solubility has reached a plateau.
- Phase Separation: Once equilibrium is achieved, remove the flasks from the shaker and allow them to stand at the test temperature for at least 24 hours to allow the undissolved material to settle. Alternatively, centrifuge the samples at the test temperature to achieve phase separation.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being transferred, it is crucial to filter the sample immediately through a membrane filter that has been pre-conditioned with the saturated solution.
- Quantification: Analyze the concentration of **desmedipham** in the filtrate using a validated HPLC method. This involves creating a calibration curve with standard solutions of known **desmedipham** concentrations. The sample may require dilution to fall within the linear range of the calibration curve.

- Calculation: The solubility is calculated from the mean of the concentrations determined in the three flasks. The results should be expressed in g/L.

Visualization of the Experimental Workflow

The logical steps involved in the shake-flask method for determining the solubility of **desmedipham** are illustrated in the following diagram.



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Shake-Flask Experimental Workflow.

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References

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- 2. akjournals.com [akjournals.com]
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